molecular formula C14H19NO2 B11878208 tert-Butyl 7-methylindoline-1-carboxylate

tert-Butyl 7-methylindoline-1-carboxylate

Cat. No.: B11878208
M. Wt: 233.31 g/mol
InChI Key: IBIMJLBAESBWOQ-UHFFFAOYSA-N
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Description

tert-Butyl 7-methylindoline-1-carboxylate is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological and pharmacological activities. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-methylindoline-1-carboxylate typically involves the reaction of 7-methylindoline with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methylindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline and indole derivatives, which have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

tert-Butyl 7-methylindoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 7-methylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl indoline-1-carboxylate
  • tert-Butyl 7-methylindole-1-carboxylate
  • tert-Butyl 4-methylindoline-1-carboxylate

Uniqueness

tert-Butyl 7-methylindoline-1-carboxylate is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research focused on developing new therapeutic agents .

Properties

IUPAC Name

tert-butyl 7-methyl-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-6-5-7-11-8-9-15(12(10)11)13(16)17-14(2,3)4/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIMJLBAESBWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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